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Compound of Interest

Compound Name: 2-(Aminomethyl)-6-methylphenol

CAS No.: 40680-69-1

Cat. No.: B3028940

Get Quote

Executive Summary & Structural Logic
This guide provides a definitive reference for the identification and quality control of 2-
(Aminomethyl)-6-methylphenol.[1] Unlike simple phenols, this molecule possesses a

bifunctional "zwitterionic-like" character due to the acidic phenolic hydroxyl and the basic

primary amine.[1] This duality dictates specific handling protocols for NMR analysis (solvent

selection) and MS ionization.[1]

Compound Identity:

IUPAC Name: 2-(Aminomethyl)-6-methylphenol[1]

CAS Number: 40680-69-1[1]

Molecular Formula:

[1]

Molecular Weight: 137.18 g/mol [1]
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Key Structural Features: 1,2,6-trisubstituted benzene ring; ortho-positioned aminomethyl

group enabling intramolecular Hydrogen bonding.[1]

Mass Spectrometry (MS) Analysis
Objective: Confirm molecular weight and structural connectivity via fragmentation logic.

Ionization & Detection[1]
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).[1]

Molecular Ion (

): m/z 137.1 (Base peak in soft ionization; prominent in EI).[1]

Fragmentation Pathway (EI Mode)
The fragmentation pattern is dominated by the stability of the ortho-quinone methide

intermediate, a hallmark of ortho-hydroxy benzylamines.[1]

Primary Loss (

): Loss of ammonia (

) is the diagnostic pathway, driven by the phenolic proton transfer to the amine, followed by
elimination.[1] This generates the ortho-quinone methide cation (m/z 120).[1]

Secondary Loss (

): Cleavage of the benzylic amine bond (

) yields the hydroxytropylium ion species (m/z 107).[1]

Visualization: Fragmentation Logic
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Caption: Mechanistic fragmentation pathway highlighting the diagnostic loss of ammonia to

form the stable quinone methide species.

Infrared Spectroscopy (IR)
Objective: Validate functional group integrity, specifically the primary amine and phenolic

hydroxyl.[1]

Band Assignments
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Frequency (

)
Vibration Mode Structural Insight

3350 - 3450 &

Broad band due to

intramolecular H-bonding

between Phenol-OH and

Amine-N.

2850 - 2950 Alkyl

Stretching of the methyl (

) and methylene (

) groups.[1][2]

1590 - 1610 Aromatic

Characteristic "breathing"

mode of the trisubstituted

benzene ring.[1]

1240 - 1260 Phenolic

Strong stretching vibration,

shifted slightly by ortho-

substitution.

750 - 780 oop

Out-of-plane bending

diagnostic for 1,2,3-

trisubstituted benzene (3

adjacent H).[1]

Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural elucidation. The 1,2,6-substitution pattern creates a highly

symmetric signal set for the aromatic protons if the substituents were identical, but here they

are distinct, creating a specific splitting pattern.[1]

Sample Preparation Protocol
Solvent: DMSO-

is preferred over

.[1]
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Reasoning: DMSO disrupts the intermolecular aggregation and sharpens the

exchangeable proton signals (

,

), allowing for integral verification.[1] In

, these protons often broaden into the baseline.[1]

Concentration: 10-15 mg in 0.6 mL solvent.

H NMR Data (400 MHz, DMSO- )
The spectrum is characterized by two distinct aliphatic singlets and a concise aromatic region.

[1]
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Shift (

, ppm)
Multiplicity Integral Assignment Interpretation

6.95 - 7.05
Doublet (

Hz)
1H Ar-H3

Proton adjacent

to aminomethyl

group.[1]

6.85 - 6.95
Doublet (

Hz)
1H Ar-H5

Proton adjacent

to methyl group.

[1]

6.65 - 6.75
Triplet (

Hz)
1H Ar-H4

Proton para to

the hydroxyl

group.[1]

3.85 Singlet 2H

Deshielded

methylene.[1]

Critical purity

check.

2.15 Singlet 3H
Methyl group on

the ring.[1]

4.0 - 6.0 Broad 3H

Exchangeable

protons (shift

varies with

concentration/wa

ter).[1]

Self-Validating Logic:

The integral ratio of the Methylene (3.85 ppm) to Methyl (2.15 ppm) signals must be exactly

2:3.[1] Deviation indicates incomplete reaction (if synthesizing) or oxidation of the amine.[1]

C NMR Data (100 MHz, DMSO- )
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Shift (

, ppm)
Carbon Type Assignment

155.2 Quaternary (C-O)
C1 (Phenolic carbon, most

deshielded).[1]

128.5 Quaternary
C2 (Attached to aminomethyl).

[1]

126.8 Methine (CH) C3 (Aromatic CH).[1]

124.5 Quaternary C6 (Attached to methyl).[1]

119.0 Methine (CH) C4 (Para to OH).[1]

127.5 Methine (CH) C5 (Aromatic CH).[1]

41.5
Methylene (

)

16.5
Methyl (

)

Experimental Workflow & Quality Control
The following diagram illustrates the logical flow for synthesizing (via Mannich reaction) and

validating the compound.
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Starting Materials:
o-Cresol + Formaldehyde + NH3

Mannich Reaction
(Reflux, EtOH/H2O)

Workup:
Neutralization & Extraction

Crude Product
(Viscous Oil/Solid)

Checkpoint 1: TLC
(Mobile Phase: DCM/MeOH)

Recrystallization
(if solid) or Column Chrom.

Impure

Spectroscopic Validation

Clean Spot

Confirmed Structure:
2-(Aminomethyl)-6-methylphenol

NMR: 2:3 Ratio Confirmed
MS: m/z 137 Confirmed

Click to download full resolution via product page
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Caption: Operational workflow for the synthesis and validation of 2-(Aminomethyl)-6-
methylphenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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